molecular formula C8H12O3 B14660056 4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one CAS No. 50461-82-0

4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one

Cat. No.: B14660056
CAS No.: 50461-82-0
M. Wt: 156.18 g/mol
InChI Key: XBEZGQMLBRJUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes ethyl, hydroxy, and dimethyl substituents on the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-ethyl-3,5-dimethyl-2-furancarboxylic acid, the compound can be synthesized through a dehydration reaction in the presence of a strong acid like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethyl and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-ethyl-3,5-dimethyl-2-furancarboxylic acid.

    Reduction: Formation of 4-ethyl-5-hydroxy-3,5-dimethylfuran derivatives.

    Substitution: Formation of various substituted furans depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-3,5-dimethylfuran-2(5H)-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    5-Hydroxy-3,5-dimethylfuran-2(5H)-one: Lacks the ethyl group, which may influence its physical and chemical properties.

    4-Ethyl-5-hydroxyfuran-2(5H)-one: Lacks the dimethyl groups, which may alter its stability and reactivity.

Uniqueness

4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one is unique due to its specific combination of substituents, which confer distinct physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

50461-82-0

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-ethyl-5-hydroxy-3,5-dimethylfuran-2-one

InChI

InChI=1S/C8H12O3/c1-4-6-5(2)7(9)11-8(6,3)10/h10H,4H2,1-3H3

InChI Key

XBEZGQMLBRJUGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)OC1(C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.